

Mass spectrometry fragmentation pattern of Cyclohexyl(phenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyclohexyl(phenyl)methanol

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **Cyclohexyl(phenyl)methanol**

Introduction: The Structural Elucidation Imperative

For researchers and professionals in drug development and chemical sciences, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent work is built. **Cyclohexyl(phenyl)methanol** (C₁₃H₁₈O, Molar Mass: 190.28 g/mol) presents a unique structural motif, combining alicyclic and aromatic functionalities at a secondary alcohol center[1][2]. This guide provides an in-depth analysis of its characteristic fragmentation pattern under Electron Ionization (EI) Mass Spectrometry (MS). Understanding these fragmentation pathways is not merely an academic exercise; it is a critical tool for confirming identity, identifying impurities, and elucidating the structures of related metabolites in complex matrices.

As a secondary benzylic alcohol, the fragmentation of **Cyclohexyl(phenyl)methanol** is governed by the energetic competition between several well-established chemical processes. The stability of the resulting fragment ions, particularly resonance-stabilized benzylic carbocations, dictates the appearance of the mass spectrum[3][4]. This guide will deconstruct these pathways, offering a logical framework for interpreting the mass spectrum of this compound and its analogs.

Core Fragmentation Mechanisms in EI-MS

Electron Ionization is an energetic process that imparts significant internal energy to the analyte molecule, inducing dissociation[5]. For an alcohol like **Cyclohexyl(phenyl)methanol**, the initial ionization event typically involves the removal of a non-bonding electron from the oxygen atom, forming a molecular ion ($M^{+\bullet}$)[6]. This energetically unstable radical cation then undergoes a series of predictable cleavage and rearrangement reactions to yield a characteristic pattern of fragment ions. The primary pathways relevant to this molecule are:

- **Alpha (α) Cleavage:** This is the most significant fragmentation route for alcohols[6][7]. It involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. The stability of the resulting radical and, more importantly, the oxonium cation, drives this process.
- **Dehydration:** The elimination of a neutral water molecule (H_2O , 18 Da) is a common fragmentation pathway for alcohols, particularly cyclic and long-chain variants[4].
- **Charge-Site Initiated Cleavage:** The positive charge on the ionized molecule can induce bond cleavages at other locations, leading to the formation of characteristic ions from the constituent rings.

Deconstructing the Fragmentation Pattern of Cyclohexyl(phenyl)methanol (m/z 190)

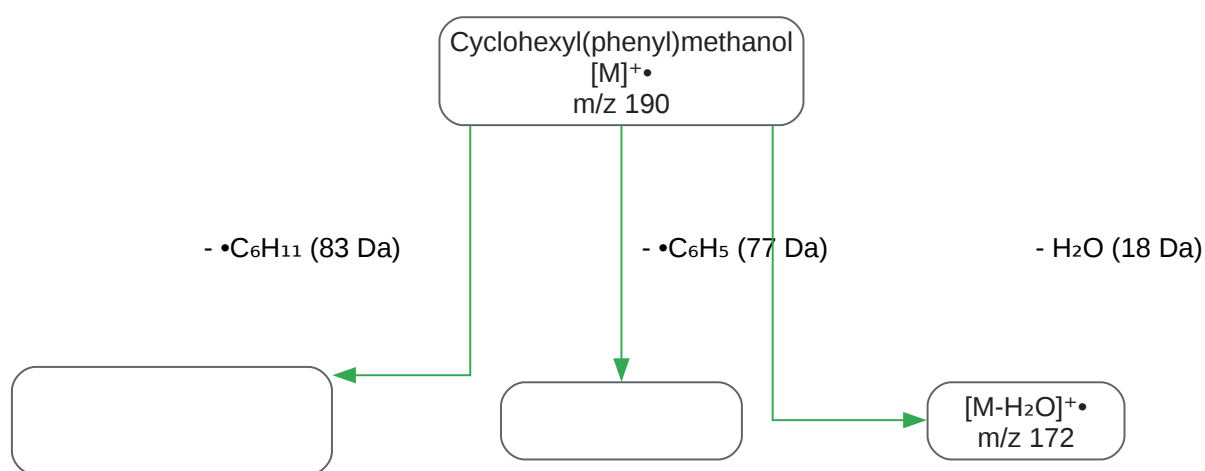
The mass spectrum of **Cyclohexyl(phenyl)methanol** is a composite of several competing fragmentation pathways originating from the molecular ion at m/z 190. While the molecular ion peak itself is often of low abundance for secondary alcohols, its fragmentation products provide a definitive structural signature[4].

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dominated by α -cleavage and dehydration.

- **α -Cleavage with Loss of the Cyclohexyl Radical:** The cleavage of the bond between the carbinol carbon and the cyclohexyl ring results in the loss of a cyclohexyl radical ($\bullet C_6H_{11}$, 83 Da). This pathway forms the resonance-stabilized α -hydroxybenzyl cation at m/z 107. Due to the significant stability imparted by the delocalization of the positive charge into the phenyl ring, this is often the base peak or one of the most abundant ions in the spectrum[3][8].

- α -Cleavage with Loss of the Phenyl Radical: The alternative α -cleavage involves the loss of a phenyl radical ($\bullet\text{C}_6\text{H}_5$, 77 Da). This pathway yields the cyclohexyl-stabilized oxonium ion at m/z 113. While this ion is stable, it lacks the extensive resonance stabilization of the m/z 107 fragment, and is therefore expected to be of lower relative abundance.
- Dehydration (Loss of H_2O): The elimination of a water molecule from the molecular ion produces a fragment at m/z 172 ($190 - 18$). This ion, $[\text{C}_{13}\text{H}_{16}]^{+\bullet}$, represents the radical cation of phenylcyclohexene or a related isomer.



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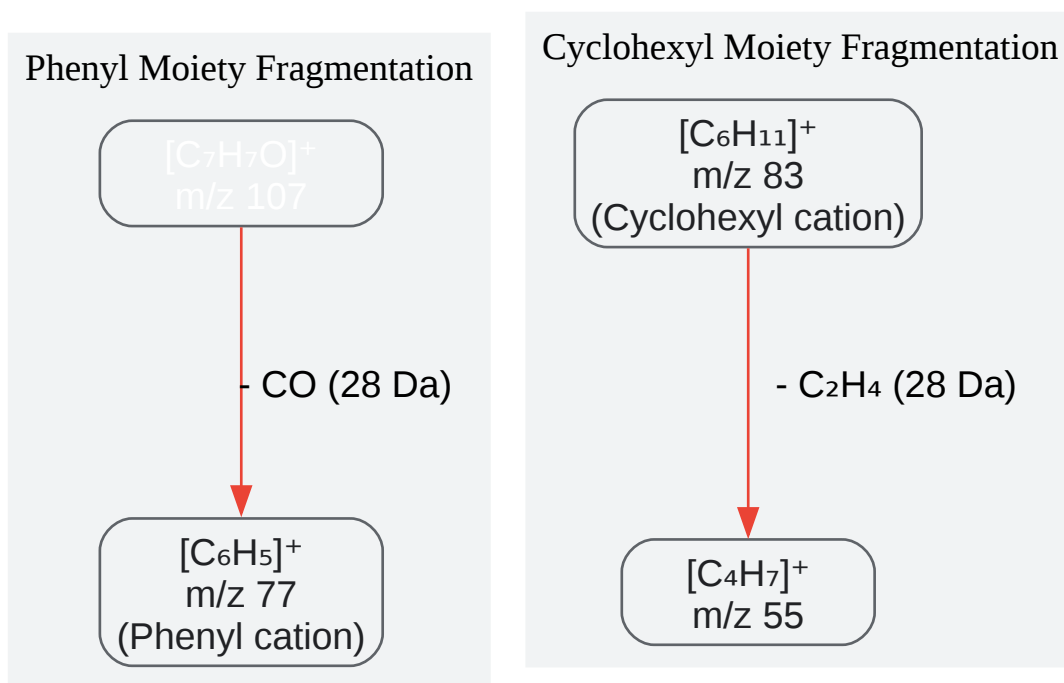
Fig 1. Primary fragmentation pathways of **Cyclohexyl(phenyl)methanol**.

Secondary Fragmentation and Characteristic Lower-Mass Ions

The abundant primary fragments undergo further dissociation to produce a series of informative lower-mass ions.

- Phenyl Cation (m/z 77): The highly stable phenyl cation, $[\text{C}_6\text{H}_5]^+$, is a ubiquitous feature in the mass spectra of aromatic compounds. It can be formed via the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the m/z 107 ion[9].

- Cyclohexyl Cation (m/z 83) and Related Fragments: The cyclohexyl cation, $[C_6H_{11}]^+$, is observed at m/z 83. This ion can subsequently lose ethene (C_2H_4 , 28 Da) through ring cleavage to produce a prominent ion at m/z 55.



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Fig 2. Key secondary fragmentation pathways.

Summary of Key Diagnostic Ions

The following table summarizes the key ions expected in the EI mass spectrum of **Cyclohexyl(phenyl)methanol**. The relative abundances are predictive, based on established principles of ion stability.

m/z	Proposed Ion Structure/Formula	Expected Relative Abundance	Causality of Formation
190	$[\text{C}_{13}\text{H}_{18}\text{O}]^{+\bullet}$	Low	Molecular Ion
172	$[\text{C}_{13}\text{H}_{16}]^{+\bullet}$	Low to Moderate	Loss of neutral H_2O (Dehydration) from the molecular ion
113	$[\text{C}_7\text{H}_{13}\text{O}]^+$	Moderate	α -cleavage: Loss of a phenyl radical from the molecular ion
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Base Peak	α -cleavage: Loss of a cyclohexyl radical; highly stabilized by phenyl ring resonance
83	$[\text{C}_6\text{H}_{11}]^+$	High	Cyclohexyl cation formed via charge-site initiated cleavage
77	$[\text{C}_6\text{H}_5]^+$	High	Phenyl cation, formed from loss of CO from m/z 107
55	$[\text{C}_4\text{H}_7]^+$	High	Loss of ethene from the cyclohexyl cation (m/z 83)

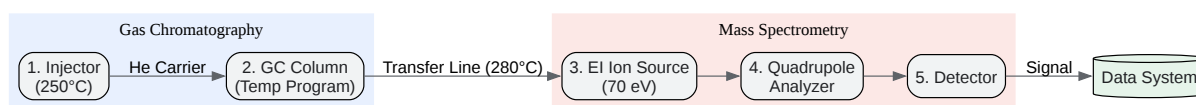
Experimental Protocol: Acquiring a Reference Mass Spectrum

This protocol outlines a standard method for the analysis of **Cyclohexyl(phenyl)methanol** using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. The use of GC is ideal for separating the analyte from the solvent and any potential impurities prior to MS analysis[1].

Methodology

- Sample Preparation:
 - Prepare a 100-1000 µg/mL solution of **Cyclohexyl(phenyl)methanol** in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Gas Chromatograph
 - Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
 - Injection Volume: 1 µL.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable.
 - Oven Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- Instrumentation: Mass Spectrometer
 - Interface Temperature: 280 °C.
 - Ion Source: Electron Ionization (EI).
 - Ion Source Temperature: 230 °C.
 - Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching[5].
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40 - 400. This range will capture all relevant fragments and the molecular ion.

- Data Acquisition: Full Scan Mode.
- Data Analysis:
 - Extract the mass spectrum from the apex of the chromatographic peak corresponding to **Cyclohexyl(phenyl)methanol**.
 - Compare the acquired spectrum against the fragmentation pattern detailed in this guide and with reference libraries such as NIST/EPA/NIH.



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Fig 3. Experimental workflow for GC-EI-MS analysis.

Conclusion

The electron ionization mass spectrum of **Cyclohexyl(phenyl)methanol** is highly characteristic and informative. The fragmentation is dominated by a logical and predictable α -cleavage, leading to a stable, high-abundance ion at m/z 107. The presence of this ion, in conjunction with the molecular ion at m/z 190 (if observed), the dehydration product at m/z 172, and characteristic phenyl (m/z 77) and cyclohexyl (m/z 83, 55) fragments, provides a robust and self-validating system for the positive identification of the molecule. This in-depth understanding is indispensable for any scientist engaged in the synthesis, analysis, or development of compounds containing this important structural feature.

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References

- 1. Cyclohexyl(phenyl)methanol | 945-49-3 | Benchchem [benchchem.com]
- 2. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. whitman.edu [whitman.edu]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Mass spectrometry fragmentation pattern of Cyclohexyl(phenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583271#mass-spectrometry-fragmentation-pattern-of-cyclohexyl-phenyl-methanol]

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